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Introduction
T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor expressed on

various immune cells, including activated T cells, regulatory T cells (Tregs), follicular helper T

cells, and Natural Killer (NK) cells.[1][2][3] TIGIT plays a crucial role in immune homeostasis by

downregulating immune responses.[1] Its ligands, including CD155 (PVR) and CD112, are

often upregulated on tumor cells and antigen-presenting cells.[2][4] The interaction between

TIGIT and its ligands initiates a signaling cascade that suppresses T cell and NK cell activity,

contributing to immune evasion in the tumor microenvironment.[4][5][6] Consequently, TIGIT

has emerged as a significant target for cancer immunotherapy, with several therapeutic

antibodies in development.

This application note provides a detailed protocol for the measurement of TIGIT expression on

human immune cell subsets using flow cytometry. This technique allows for the precise

identification and quantification of TIGIT-expressing cells, which is essential for basic research,

clinical trial monitoring, and the development of TIGIT-targeted therapies.

Principle of the Assay
Flow cytometry is a powerful technique used to analyze the physical and chemical

characteristics of particles, in this case, individual cells, as they pass through a laser beam. To

measure TIGIT expression, immune cells are stained with a fluorescently-labeled monoclonal

antibody specific for the TIGIT protein. Simultaneously, cells are stained with a panel of

antibodies against other cell surface markers to identify specific immune cell populations (e.g.,
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CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and CD56 for NK cells). As the

stained cells pass through the flow cytometer, lasers excite the fluorochromes, and the emitted

light is detected and converted into digital data. This allows for the quantification of TIGIT

expression on various immune cell subsets within a heterogeneous population.

TIGIT Signaling Pathway
TIGIT exerts its inhibitory function through a complex signaling pathway. Upon binding to its

ligand, primarily CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and ITT-like

motif in the cytoplasmic tail of TIGIT become phosphorylated. This leads to the recruitment of

phosphatases such as SHIP1 and SHP2, which in turn suppress downstream signaling

pathways like PI3K-Akt, MAPK, and NF-κB.[5] This cascade of events results in decreased

cytokine production (e.g., IFN-γ) and reduced cytotoxic activity of T cells and NK cells. TIGIT

also competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, further

dampening the immune response.[4][7]
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TIGIT Signaling Pathway Diagram.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b3175645?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3175645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TIGIT Expression on Human Immune Cell Subsets
The expression of TIGIT varies across different immune cell populations and can be modulated

by the activation state of the cells and the surrounding microenvironment. The following table

summarizes representative data on TIGIT expression in healthy individuals and cancer

patients.

Immune Cell

Subset
Marker

TIGIT

Expression (%)

in Healthy

Donors

TIGIT

Expression (%)

in Cancer

Patients (Tumor

Infiltrating

Lymphocytes)

References

CD4+ T cells CD3+CD4+ 5-15% 30-70% [8][9]

CD8+ T cells CD3+CD8+ 10-25% 40-80% [3][8]

Regulatory T

cells (Tregs)

CD3+CD4+CD25

+CD127-
40-80% 60-90% [3]

Natural Killer

(NK) cells
CD3-CD56+ 20-50% 30-60% [10]

Experimental Protocol
This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) for

the analysis of TIGIT expression on T cell and NK cell subsets.

Materials and Reagents
Human PBMCs, freshly isolated or cryopreserved

FACS Tubes (5 mL round-bottom polystyrene tubes)

Phosphate-Buffered Saline (PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
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Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

Fixable Viability Dye (e.g., Zombie NIR™ or similar)

Fluorochrome-conjugated monoclonal antibodies (see suggested panel below)

Isotype control antibodies corresponding to the TIGIT antibody

Suggested Antibody Panel
Marker Clone Fluorochrome Purpose

Viability Dye - Zombie NIR™ Exclude dead cells

CD3 UCHT1 PerCP-eFluor™ 710 T cell lineage marker

CD4 RPA-T4 APC-eFluor™ 780 Helper T cell marker

CD8 RPA-T8 PE-Cyanine7
Cytotoxic T cell

marker

CD56 CMSSB PE NK cell marker

TIGIT MBSA43 FITC Target of interest

CD25 BC96 APC Treg marker

CD127 eBioRDR5 BV421 Treg marker

Note: This is an example panel. Fluorochromes and clones should be optimized based on the

specific flow cytometer and experimental needs. Validated anti-human TIGIT clones for flow

cytometry include MBSA43, 741182, and TG1.[1][2][11]

Experimental Workflow
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Wash cells with PBS
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Wash cells with Staining Buffer
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Flow cytometry staining workflow.
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Staining Procedure
Cell Preparation:

If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath and transfer to a

15 mL conical tube containing pre-warmed complete RPMI medium.

Centrifuge at 300 x g for 7 minutes at room temperature.

Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.

Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL.

Viability Staining:

Aliquot 100 µL of the cell suspension (1-2 x 10^6 cells) into a FACS tube.

Wash the cells with 2 mL of PBS. Centrifuge at 300 x g for 5 minutes and discard the

supernatant.

Resuspend the cell pellet in 100 µL of PBS.

Add the fixable viability dye according to the manufacturer's instructions and incubate for

15-20 minutes at room temperature, protected from light.

Wash the cells with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the

supernatant.

Fc Receptor Blocking:

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

Add 5 µL of the Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C.

Surface Antibody Staining:

Without washing, add the pre-titrated amounts of the fluorochrome-conjugated antibodies

(including the anti-TIGIT antibody and isotype control in a separate tube) to the cells.
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Vortex gently and incubate for 30 minutes at 4°C, protected from light.

Washing:

Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5

minutes.

Discard the supernatant. Repeat the wash step once more.

Data Acquisition:

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Acquire the samples on a flow cytometer. Ensure that a sufficient number of events are

collected for robust statistical analysis (e.g., at least 100,000 events in the lymphocyte

gate).

Data Analysis
Gating Strategy:

Begin by gating on single cells to exclude doublets.

From the singlet population, gate on live cells using the viability dye.

From the live cells, identify lymphocytes based on their forward and side scatter

properties.

Within the lymphocyte gate, identify T cells (CD3+) and NK cells (CD3-CD56+).

Further delineate T cell subsets: helper T cells (CD4+) and cytotoxic T cells (CD8+).

Within the CD4+ T cell population, identify Tregs (CD25+CD127-).

For each of these populations, quantify the percentage of TIGIT-positive cells and the

mean fluorescence intensity (MFI) of TIGIT expression.

Controls:
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Isotype Control: Use an isotype control antibody with the same fluorochrome as the anti-

TIGIT antibody to determine the level of non-specific binding.

Fluorescence Minus One (FMO) Controls: FMO controls are important for accurately

gating TIGIT-positive cells, especially in multicolor panels where fluorescence spillover can

occur.

Troubleshooting
Problem Possible Cause Solution

High background staining

- Inadequate blocking of Fc

receptors- Antibody

concentration too high- Dead

cells present

- Ensure proper Fc blocking-

Titrate antibodies to determine

optimal concentration- Use a

viability dye to exclude dead

cells from analysis

Weak or no signal

- Antibody concentration too

low- Improper antibody

storage- TIGIT expression is

low or absent on the cells of

interest

- Titrate antibodies to

determine optimal

concentration- Check antibody

storage conditions and

expiration date- Use positive

control cells known to express

TIGIT

High compensation values

- Poor fluorochrome selection-

Incorrect compensation

settings

- Choose fluorochromes with

minimal spectral overlap- Use

single-stained compensation

controls for accurate

compensation setup

Cell clumping
- Presence of DNA from dead

cells

- Add DNase to the cell

suspension
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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